molecular formula C8H11N3O B14874522 2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol

2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol

Cat. No.: B14874522
M. Wt: 165.19 g/mol
InChI Key: QOVWLBGZNJVMRW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrimidine derivatives, including this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrimidine N-oxides, while reduction may yield amine derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol is unique due to its specific structural features, such as the cyclopropyl and methylamino groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-cyclopropyl-4-(methylamino)pyrimidin-5-ol

InChI

InChI=1S/C8H11N3O/c1-9-8-6(12)4-10-7(11-8)5-2-3-5/h4-5,12H,2-3H2,1H3,(H,9,10,11)

InChI Key

QOVWLBGZNJVMRW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1O)C2CC2

Origin of Product

United States

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